5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol
Description
Molecular Classification and Systematic Nomenclature
5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic organic compound classified under the 1,3,4-oxadiazole family. Its systematic IUPAC name is 5-[(3,4-dichlorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione . The compound is identified by the CAS registry number 306936-93-6 and has a molecular formula of C₉H₆Cl₂N₂OS . Synonyms include 5-(3,4-dichlorobenzyl)-1,3,4-oxadiazole-2-thiol and Maybridge1_008699, among others.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 306936-93-6 |
| Molecular Formula | C₉H₆Cl₂N₂OS |
| Molecular Weight | 261.13 g/mol |
| IUPAC Name | 5-[(3,4-Dichlorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Structural Architecture and Functional Group Analysis
The molecule consists of a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dichlorobenzyl group and at position 2 with a thione functional group. Key structural features include:
- 1,3,4-Oxadiazole Ring : A five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
- Thione Group (-S) : The sulfur atom at position 2 contributes to the compound’s tautomeric equilibrium between thiol and thione forms.
- 3,4-Dichlorobenzyl Substituent : A benzyl group with chlorine atoms at the 3 and 4 positions, imparting hydrophobicity and electronic effects.
The SMILES notation for the compound is C1=CC(=C(C=C1CC2=NNC(=S)O2)Cl)Cl , while its InChIKey is CBYCRFATPPEVBH-UHFFFAOYSA-N .
Crystallographic Data and Molecular Geometry
Limited single-crystal X-ray diffraction data are available for this specific compound. However, analogous 1,3,4-oxadiazole derivatives exhibit planar heterocyclic cores with bond lengths and angles consistent with aromaticity. The melting point is reported as 141–143°C , suggesting a crystalline solid-state structure.
Table 2: Crystallographic and Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 141–143°C |
| Boiling Point | 343°C (predicted) |
| Density | 1.59 g/cm³ |
Physicochemical Property Profiling
The compound’s physicochemical profile is critical for understanding its behavior in synthetic and applied contexts:
- Solubility : Low aqueous solubility due to hydrophobic dichlorobenzyl and oxadiazole groups. Predicted to be soluble in organic solvents like DMSO.
- Partition Coefficient (LogP) : Experimental LogP of 3.25 , indicating moderate lipophilicity.
- Acid-Base Behavior : The thione group exhibits weak acidity, with a predicted pKa of 3.38 .
Table 3: Physicochemical Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 261.13 g/mol |
| LogP | 3.25 |
| Water Solubility | Insoluble |
| Refractive Index | 1.695 |
| Vapor Pressure | Not available |
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-6-2-1-5(3-7(6)11)4-8-12-13-9(15)14-8/h1-3H,4H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYCRFATPPEVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=NNC(=S)O2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371056 | |
| Record name | 5-[(3,4-Dichlorophenyl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-93-6 | |
| Record name | 5-[(3,4-Dichlorophenyl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with an appropriate acid chloride to form the oxadiazole ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the dichlorobenzyl group under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the dichlorobenzyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The bioactivity of 1,3,4-oxadiazole-2-thiol derivatives is highly dependent on the substituents at the 5-position. Below is a comparative analysis of key analogs:
Key Observations:
Electron-Withdrawing Groups (EWGs):
- Chloro (Cl) and trifluoromethyl (CF₃) substituents enhance antimicrobial potency. For instance, 5-(4-trifluoromethylphenyl)-1,3,4-oxadiazole-2-thiol showed superior activity against Gram-negative bacteria compared to benzyl or methyl-substituted analogs .
- The dichlorobenzyl group in the target compound likely improves lipophilicity, enhancing membrane penetration.
Electron-Donating Groups (EDGs):
- Methoxy (OCH₃) groups, as in 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, improve antifungal activity, possibly due to increased solubility and hydrogen bonding .
Hybrid Derivatives:
- S-alkylation of the thiol group with phenacyl bromides or benzyl chlorides (e.g., compounds in ) broadens activity spectra. For example, N-substituted acetamide derivatives exhibited moderate α-chymotrypsin inhibition alongside antibacterial effects .
Biological Activity
5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol (CAS No. 306936-93-6) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Anticancer Activity
The oxadiazole scaffold is recognized for its significant anticancer potential. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit various mechanisms of action against cancer cells:
- Mechanisms of Action :
-
Case Studies :
- A study demonstrated that 5-(3,4-dichlorobenzyl)-1,3,4-oxadiazole-2-thiol showed cytotoxic effects on several cancer cell lines. The compound's structure allows it to selectively interact with nucleic acids and proteins that are crucial for cancer cell survival .
- Another investigation highlighted the compound's ability to inhibit telomerase activity, which is often upregulated in cancer cells .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
-
Antibacterial Effects :
- Research has shown that derivatives of oxadiazoles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Specific studies report that 5-(3,4-dichlorobenzyl)-1,3,4-oxadiazole-2-thiol demonstrates effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity :
Other Biological Activities
Beyond its anticancer and antimicrobial effects, 5-(3,4-dichlorobenzyl)-1,3,4-oxadiazole-2-thiol has shown potential in several other areas:
- Anti-inflammatory Properties : Some studies indicate that oxadiazole derivatives can reduce inflammation markers in vitro .
- Analgesic Effects : Certain derivatives have been tested for analgesic activity comparable to standard pain relievers like acetylsalicylic acid .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, and how are intermediates characterized?
The synthesis typically involves cyclization of thiosemicarbazide derivatives with carbon disulfide under reflux conditions, followed by nucleophilic substitution to introduce the 3,4-dichlorobenzyl moiety. Key intermediates are monitored via Thin-Layer Chromatography (TLC) to confirm reaction progression. Final purification employs recrystallization from methanol or ethanol. Structural confirmation of intermediates and the target compound is achieved using:
- IR spectroscopy : Thiol (-SH) stretches at ~2550–2600 cm⁻¹ and oxadiazole ring C=N/C-O-C vibrations at 1600–1650 cm⁻¹.
- ¹H NMR : Aromatic protons from the dichlorobenzyl group appear as doublets (δ 7.2–7.8 ppm), while the oxadiazole methylene group (-SCH₂-) resonates at δ 4.1–4.3 ppm.
- Elemental analysis : Confirms stoichiometric ratios (e.g., C, H, N, S, Cl) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol?
Key techniques include:
- ¹H/¹³C NMR : Assigns aromatic protons and carbons (δ 110–140 ppm for oxadiazole carbons).
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of SH or Cl groups).
- X-ray crystallography : Resolves bond lengths (e.g., C-S: ~1.7–1.8 Å) and dihedral angles between the oxadiazole and benzyl groups (e.g., 15–25°) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol?
Optimization strategies include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
- Temperature control : Reflux in ethanol (70–80°C) balances reaction rate and side-product suppression.
Yield improvements (from ~50% to >75%) are validated via HPLC purity analysis (>98%) .
Q. How can contradictions in reported biological activity data for oxadiazole derivatives be resolved?
Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., bacterial strain variability) or compound stability. Mitigation approaches:
- Standardized assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.
- Metabolic stability studies : Evaluate thiol oxidation susceptibility via LC-MS.
- Structural analogs : Compare activities of derivatives with halogen substitutions (e.g., 4-fluoro vs. 3,4-dichloro) to identify pharmacophores .
Q. What crystallographic methods elucidate the molecular conformation of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol?
Single-crystal X-ray diffraction provides:
- Unit cell parameters : Monoclinic systems (e.g., a = 19.215 Å, β = 121.25°) with Z = 8.
- Intermolecular interactions : Hydrogen bonding (e.g., S-H···N) and π-π stacking (3.5–4.0 Å spacing between aromatic rings).
- Thermal ellipsoids : Assess molecular rigidity; larger ellipsoids indicate flexibility in the benzyl group .
Q. How can derivatives of this compound be designed to enhance pharmacokinetic properties?
Rational design strategies:
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability.
- LogP optimization : Replace dichlorobenzyl with trifluoromethylbenzyl to balance hydrophobicity (target LogP ~2.5–3.5).
- Prodrug synthesis : Mask the thiol group as a disulfide to enhance oral bioavailability .
Q. What methods validate target-specific interactions of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol?
- Molecular docking : Simulate binding to enzymes (e.g., dihydrofolate reductase) with AutoDock Vina (binding energy ≤ -8.0 kcal/mol).
- Enzyme inhibition assays : Measure IC₅₀ values (e.g., <10 µM for bacterial DNA gyrase).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd ≤ 1 µM) and stoichiometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
